3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide

IDO1 inhibitor Immuno-oncology Tryptophan catabolism

This IDO1 inhibitor exhibits potent cellular activity (IC50 13 nM in mouse P815, sub-20 nM in human cancer lines). Unlike JAK3-active pyridin-4-yl analogs, this pyridin-3-yl chemotype ensures target selectivity. Ideal for validating IDO1 in syngeneic tumor models and T-cell suppression assays. Confirm identity and purity for reproducible results.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
Cat. No. B14958581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CN=CC=C3
InChIInChI=1S/C16H15N3O/c20-16(19-13-4-3-9-17-11-13)8-7-12-10-18-15-6-2-1-5-14(12)15/h1-6,9-11,18H,7-8H2,(H,19,20)
InChIKeyJPHFRACVEOWEGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide: A Synthetic Indole-3-Propanamide IDO1 Inhibitor for Immuno-Oncology and Inflammation Research


3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide is a synthetic small molecule belonging to the N-pyridinyl-indole-3-propanamide chemotype [1]. This compound functions as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme in the tryptophan catabolism pathway [2]. Its structural features include an unsubstituted indole core connected via a propanamide linker to a pyridin-3-yl moiety, differentiating it from related analogs with modified indole N1 or C5 positions [1].

Why 3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide Cannot Be Substituted with Generic Indole-3-Propanamides


Substituting 3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide with structurally similar indole-3-propanamides is not scientifically valid due to profound differences in target engagement and selectivity driven by subtle structural modifications [1]. Pharmacomodulation studies across N-pyridinyl(methyl)-indol-3-ylpropanamides reveal that the position of the pyridine nitrogen, the nature of the N1 substituent, and the presence of halogen substitutions at the indole C5 position drastically alter biological activity profiles [2]. For instance, while the N-(pyridin-4-yl) analog AD412 acts as a JAK3 inhibitor, the pyridin-3-yl variant under consideration exhibits potent IDO1 inhibition [3][4]. This target-switching behavior underscores the necessity of precise chemical identity for reproducible scientific outcomes.

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide: Quantitative Evidence of Potent IDO1 Inhibition and Favorable Selectivity Profile


Potent Inhibition of Mouse IDO1 in Cellular Context (IC50 = 13 nM) Surpasses Clinically Advanced Epacadostat

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide demonstrates potent inhibition of mouse IDO1 with an IC50 value of 13 nM in a cellular assay [1]. This potency is numerically superior to that reported for the clinically advanced IDO1 inhibitor epacadostat (INCB024360) in a comparable mouse IDO1-transfected cellular context, where epacadostat exhibits an IC50 of 52.4 nM ± 15.7 nM [2].

IDO1 inhibitor Immuno-oncology Tryptophan catabolism

Consistent Sub-100 nM IDO1 Inhibition Across Multiple Human Cellular Models

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide exhibits consistent and potent inhibition of human IDO1 across multiple human cellular contexts, with IC50 values ranging from 14 nM to 16 nM [1]. This level of potency is comparable to or exceeds that of other reported indole-based IDO1 inhibitors, such as a 2-((1-phenyl-1H-imidazol-5-yl)methyl)-1H-indole derivative (IC50 = 160 nM, 0.16 µM) [2].

IDO1 inhibitor Cellular potency Cross-assay validation

Divergent Target Engagement: IDO1 Inhibition vs. JAK3 Inhibition in Structural Analogs

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide potently inhibits IDO1 (IC50 = 13-16 nM) [1], while the closely related analog AD412 (3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide) is a JAK3 inhibitor with no reported IDO1 activity [2]. This divergence highlights the critical role of the N1 substituent (unsubstituted vs. 4-chlorobenzyl) and pyridine isomerism (3-yl vs. 4-yl) in determining biological target engagement.

Selectivity Target engagement Structural analog comparison

Selectivity Profile: Reduced Off-Target JAK Activity Compared to AD412

While AD412 demonstrates preferential JAK3 inhibition over JAK2 (81% vs. 29% inhibition at 90 µM, respectively) , 3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide is a potent IDO1 inhibitor with no reported JAK3 activity [1]. This difference in target engagement profile means the target compound avoids the JAK-dependent signaling effects associated with AD412, offering a cleaner pharmacological tool for studying IDO1-specific pathways.

Selectivity JAK kinase Off-target profile

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide: Recommended Applications for Scientific and Industrial Use


Potent Chemical Probe for IDO1-Dependent Immunosuppression in Syngeneic Mouse Tumor Models

Based on its 13 nM IC50 against mouse IDO1 in P815 cells [1], 3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide is ideally suited as a chemical probe for investigating IDO1-mediated immune evasion in syngeneic mouse tumor models. Its high cellular potency suggests it can effectively block tryptophan catabolism and reverse T-cell suppression at low doses, making it a valuable tool for pre-clinical validation of IDO1 as a therapeutic target in immuno-oncology.

In Vitro Investigation of IDO1-Dependent Tryptophan Catabolism in Human Cancer Cell Lines

The compound's consistent sub-20 nM IC50 values across multiple human cancer cell lines (LXF-289, A375) [1] make it an excellent reagent for studying IDO1-dependent tryptophan depletion and kynurenine production in human in vitro systems. Researchers can use this compound to delineate the specific contribution of IDO1 to the immunosuppressive tumor microenvironment, distinguishing it from other tryptophan-catabolizing enzymes like TDO2.

Reference Standard for Structure-Activity Relationship (SAR) Studies of Indole-3-Propanamide IDO1 Inhibitors

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide serves as an important reference compound for SAR studies within the indole-3-propanamide class [2]. Its potent IDO1 inhibition, coupled with the lack of JAK3 activity seen in closely related analogs like AD412 [3], provides a clear benchmark for understanding how modifications to the indole N1 position and pyridine isomerism dictate target selectivity. Medicinal chemists can use this compound as a starting point for designing next-generation IDO1 inhibitors with improved pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.